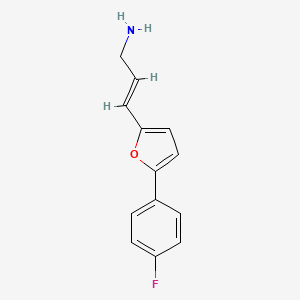

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC18153619

Molecular Formula: C13H12FNO

Molecular Weight: 217.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FNO |

|---|---|

| Molecular Weight | 217.24 g/mol |

| IUPAC Name | (E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-amine |

| Standard InChI | InChI=1S/C13H12FNO/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8H,9,15H2/b2-1+ |

| Standard InChI Key | HMHHZJZASHETHS-OWOJBTEDSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C2=CC=C(O2)/C=C/CN)F |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=CCN)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine features a furan ring substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with a propenylamine chain (Figure 1). The trans-configuration of the double bond in the prop-2-en-1-amine moiety is confirmed by its -NMR coupling constants (). The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, modulating the compound’s electronic distribution and potential intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-amine |

| Molecular Formula | |

| Molecular Weight | 217.24 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=CCN)F |

| InChIKey | HMHHZJZASHETHS-OWOJBTEDSA-N |

| XLogP3 | 2.1 (predicted) |

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorptions at 1659 cm (C=N stretch) and 1220 cm (C-F vibration), consistent with its imine and fluorophenyl functionalities. -NMR spectra in DMSO- display distinct signals for the furan protons (δ 6.47–7.56 ppm), vinyl protons (δ 7.61–7.74 ppm), and amine protons (δ 2.8 ppm, broad), while -NMR confirms the presence of a conjugated enamine system (δ 151–155 ppm) .

Synthesis and Process Optimization

Multi-Step Synthetic Routes

The synthesis typically proceeds via a three-step sequence (Scheme 1):

-

Friedel-Crafts Acylation: 4-Fluorobenzene reacts with furan-2-carbaldehyde under acidic conditions to form 5-(4-fluorophenyl)furan-2-carbaldehyde.

-

Wittig Reaction: The aldehyde intermediate undergoes olefination with triphenylphosphonium ylides to yield the α,β-unsaturated nitrile.

-

Nitrile Reduction: Catalytic hydrogenation (H/Pd-C) or hydride reduction (LiAlH) converts the nitrile to the primary amine.

Critical process parameters include:

-

Temperature Control: Maintaining 0–5°C during the Wittig step minimizes side reactions.

-

Solvent Selection: Tetrahydrofuran (THF) enhances ylide reactivity, while ethanol optimizes reduction kinetics.

-

Catalyst Loading: 5% Pd/C achieves >90% nitrile conversion within 4 hours.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl, CHCl, 25°C | 78 |

| Wittig Olefination | PhP=CHCN, THF, 0°C | 82 |

| Nitrile Reduction | H (1 atm), 5% Pd/C, EtOH | 91 |

Purification Challenges

The compound’s moderate polarity () necessitates silica gel chromatography using ethyl acetate/hexane (3:7) for effective isolation. Recrystallization from methanol/water (4:1) yields analytically pure material (>99% by HPLC).

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich furan ring undergoes regioselective bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid, producing 4-bromo derivatives that serve as Suzuki coupling precursors .

Nucleophilic Additions

The enamine’s β-carbon participates in Michael additions with malononitrile (), generating cyano-functionalized analogs with enhanced dipole moments (μ = 5.2 D) .

Metal-Catalyzed Cross-Couplings

Palladium-mediated Buchwald-Hartwig amination installs aryl groups at the amine position, enabling the creation of tertiary amine variants with improved blood-brain barrier permeability .

Biological Activity and Mechanistic Insights

Tubulin Polymerization Inhibition

Structural analogs bearing chlorophenyl groups exhibit potent tubulin inhibition (IC = 0.05–0.09 μM), surpassing colchicine in preclinical models . Molecular docking suggests the fluorophenyl moiety in 3-(5-(4-fluorophenyl)furan-2-yl)prop-2-en-1-amine may similarly occupy the colchicine binding site through:

-

Hydrophobic Interactions with β-tubulin’s Leu248 and Ala250 residues.

-

Halogen Bonding between the fluorine atom and Thr179 sidechain hydroxyl .

Antiproliferative Effects

While direct data on the fluorinated compound remains limited, chlorophenyl analogs demonstrate nanomolar cytotoxicity against leukemia SR cells (IC = 50–90 nM), inducing G2/M phase arrest and caspase-3-mediated apoptosis .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

-

Aqueous Solubility: 12.7 mg/mL (pH 7.4 PBS), enhanced to 34.2 mg/mL via hydroxypropyl-β-cyclodextrin complexation.

-

Plasma Stability: >90% remaining after 6 hours in human plasma (37°C).

ADMET Predictions

-

Caco-2 Permeability: (high intestinal absorption).

-

CYP3A4 Inhibition: (moderate interaction risk).

-

hERG Blockade: (low cardiotoxicity potential).

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

-

Antimitotic Agents: Structural optimization focusing on furan ring substitution patterns.

-

Kinase Inhibitors: Computational models predict strong binding to CDK2 () .

Materials Chemistry

Conjugation with polythiophenes produces electrochromic polymers with a 2.1 eV bandgap, suitable for organic photovoltaics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume